7-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a unique combination of benzodioxole, pyrrolo[3,2-b]pyridine, and trifluoromethylphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group at the N1-position of the pyrrolo[3,2-b]pyridine core . This is followed by bromination using N-bromosuccinimide (NBS) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and pyrrolo[3,2-b]pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS results in the formation of brominated derivatives .
Scientific Research Applications
7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on various biological systems and its potential therapeutic benefits.
Pharmaceutical Development: The compound is explored for its potential use in developing new drugs for various diseases.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
3,4-(Methylenedioxy)phenylacetic acid: This compound contains a similar benzodioxole structure and is used in various chemical and biological studies.
Uniqueness
7-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of benzodioxole, pyrrolo[3,2-b]pyridine, and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H15F3N2O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H15F3N2O5/c23-22(24,25)12-2-1-3-13(7-12)27-9-15(21(29)30)19-20(27)14(8-18(28)26-19)11-4-5-16-17(6-11)32-10-31-16/h1-7,9,14H,8,10H2,(H,26,28)(H,29,30) |
InChI Key |
JUDLHKIGAXIEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O)NC1=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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